4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol

Description

Significance of Phenolic Mannich Bases in Organic Synthesis

Phenolic Mannich bases are highly valued as versatile intermediates and key structural motifs in organic synthesis. researchgate.net Their practical significance stems from their straightforward synthesis and their utility in creating a wide array of more complex molecules. oarjbp.comresearchgate.net The aminoalkyl group introduced onto the phenol (B47542) ring can be readily modified, making these compounds valuable precursors for a diverse range of derivatives.

These bases are recognized as pivotal pharmacophores and bioactive scaffolds in the development of potential medicinal agents. researchgate.net The incorporation of the aminoalkyl chain into a phenolic structure has given rise to compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.govresearchgate.net The mechanism for the formation of phenolic Mannich bases often involves the generation of an ortho-quinone methide (o-QM) intermediate from the reaction of the phenol and aldehyde, which is then attacked by the amine. nih.gov This reactivity has made the synthesis of phenolic Mannich bases a continuously explored area in pharmacological research. nih.gov

Role of Fluorinated Aromatic Systems in Contemporary Chemical Research

The introduction of fluorine into aromatic systems profoundly alters the physical, chemical, and biological properties of the parent molecule. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly influence the molecule's electronic nature, stability, and reactivity. numberanalytics.com This strategic incorporation of fluorine is a key tactic in modern medicinal chemistry, materials science, and agrochemical development. numberanalytics.comresearchgate.net

In pharmaceuticals, fluorination of aromatic rings is a widely used strategy to enhance a drug's metabolic stability and bioavailability. numberanalytics.comnih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a common pathway for drug degradation. nih.gov Furthermore, fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.gov This has led to the development of numerous successful drugs, including antibiotics and anticancer agents. numberanalytics.com In materials science, fluorinated aromatics are integral to creating advanced polymers with high thermal stability and chemical resistance, as well as materials for applications like organic light-emitting diodes (OLEDs). numberanalytics.comdigitellinc.com

Overview of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol within the Chemical Landscape

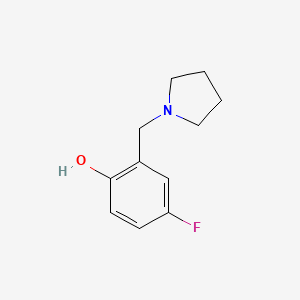

The compound this compound is a specific example that lies at the intersection of the two chemical classes discussed. Structurally, it is a phenolic Mannich base. It is derived from 4-fluorophenol (B42351), which provides the fluorinated aromatic phenol component. The pyrrolidine (B122466) ring is introduced via a methylene (B1212753) bridge at the position ortho to the hydroxyl group, characteristic of a Mannich reaction involving formaldehyde (B43269) and pyrrolidine.

The molecule's architecture combines the features of a fluorinated phenol with an aminoalkyl substituent. The fluorine atom at the para position influences the electronic properties of the benzene (B151609) ring and the acidity of the phenolic hydroxyl group. The pyrrolidinylmethyl group at the ortho position introduces a basic nitrogenous moiety, which can participate in hydrogen bonding and act as a synthetic handle for further chemical transformations. While extensive research dedicated solely to this specific molecule is not widely published, its structure suggests potential as an intermediate in synthetic chemistry and as a scaffold for designing new molecules with potential biological activity.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄FNO | bldpharm.com |

| CAS Number | 1701717-46-5 | bldpharm.com |

| Molecular Weight | 195.23 g/mol | Calculated |

| Structure | Phenol ring with a fluorine at position 4, a hydroxyl at position 1, and a pyrrolidin-1-ylmethyl group at position 2. | Inferred |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-4-11(14)9(7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWQQJVWNSATTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Pyrrolidin 1 Ylmethyl Phenol and Analogues

Classical Mannich Reaction Approaches

The Mannich reaction is a cornerstone in the synthesis of aminomethylated phenols. This three-component condensation reaction involves an active hydrogen compound (in this case, a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (here, pyrrolidine).

Direct Condensation Strategies for Phenols, Formaldehyde (B43269), and Pyrrolidine (B122466) Derivatives

The most direct route to 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol involves the one-pot condensation of 4-fluorophenol (B42351), formaldehyde, and pyrrolidine. In this reaction, formaldehyde and pyrrolidine first react to form an electrophilic Eschenmoser's salt precursor or a related iminium ion. The electron-rich 4-fluorophenol then acts as a nucleophile, attacking the iminium ion. Due to the activating and ortho-, para-directing nature of the hydroxyl group, the aminomethyl group is predominantly introduced at the position ortho to the hydroxyl group.

The general mechanism begins with the formation of an iminium ion from the secondary amine and formaldehyde. The phenol (B47542), existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion, leading to the formation of the C-C bond at the ortho position. The reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield and selectivity.

A general representation of the Mannich reaction is as follows:

Phenol + Formaldehyde + Secondary Amine → Aminomethylated PhenolThis straightforward approach is widely used for the synthesis of various Mannich bases. For instance, the reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde and various secondary amines in ethanol (B145695) at room temperature has been shown to produce novel aminomethylated phenols in good yields. orgsyn.org Similarly, the reaction is applicable to a wide range of phenols and amines, making it a versatile method for generating libraries of such compounds. nih.gov

Variations and Optimized Conditions for Aminomethylation of Fluorinated Phenols

The presence of a fluorine atom on the phenolic ring can influence the reactivity of the aromatic system. While the fluorine atom is deactivating through its inductive effect, it is also an ortho-, para-director. In the case of 4-fluorophenol, the positions ortho to the hydroxyl group are activated for electrophilic substitution.

To optimize the aminomethylation of fluorinated phenols, several factors can be adjusted, including the choice of catalyst, solvent, and temperature. rsc.org While the classical Mannich reaction can proceed without a catalyst, the use of acid or base catalysis can significantly improve reaction rates and yields. For instance, Brønsted acids have been shown to catalyze the highly ortho-selective aminomethylation of phenols with N,O-acetals, which serve as precursors to the reactive iminium ion. stonybrook.edu

Recent advances have also explored the use of metal catalysts to achieve high ortho-selectivity in the aminomethylation of phenols. Copper(II)-catalyzed ortho-selective aminomethylation of free phenols with aminomethyltrifluoroborates has been developed, affording the desired products under mild conditions. nih.govresearchgate.net This method demonstrates excellent functional group tolerance and provides a direct route to ortho-aminomethyl-substituted phenols. nih.govresearchgate.net A proposed radical mechanism involving a six-membered transition state is thought to be responsible for the high ortho-selectivity. nih.govresearchgate.net

The following table summarizes some conditions and catalysts used in the aminomethylation of phenols, which can be adapted for fluorinated substrates.

| Catalyst/Conditions | Substrates | Selectivity | Reference |

| Brønsted Acid | Phenols, N,O-acetals | High ortho-selectivity | stonybrook.edu |

| Cu(II) catalyst | Phenols, Potassium aminomethyltrifluoroborate | High ortho-selectivity | nih.govresearchgate.net |

| No catalyst (classical) | 2-chloro-4-phenylphenol, formaldehyde, secondary amines | Ortho-aminomethylation | orgsyn.org |

Fluorination Strategies for Phenolic Systems

The introduction of a fluorine atom onto a phenolic ring is a critical step in the synthesis of fluorinated phenol derivatives. This can be achieved through either electrophilic or nucleophilic fluorination methods, or through substitution reactions on pre-functionalized rings.

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F+"). Phenols are highly activated substrates for electrophilic aromatic substitution. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. However, a significant challenge in the electrophilic fluorination of phenols is the potential for over-reaction and the formation of dearomatized products. harvard.edu The reaction often yields a mixture of ortho and para isomers, and controlling the regioselectivity can be difficult.

Nucleophilic Fluorination offers an alternative approach, particularly for the synthesis of specifically substituted fluoroarenes. One prominent method is the deoxyfluorination of phenols . This transformation directly converts the hydroxyl group of a phenol to a fluorine atom. Several reagents have been developed for this purpose, such as PhenoFluor™ and PyFluor. nih.govnih.gov A more recent development involves a two-step, one-pot procedure where the phenol is first converted to a more reactive intermediate, such as an aryl fluorosulfonate, which is then subjected to nucleophilic fluorination with a fluoride (B91410) source like cesium fluoride (CsF) or tetramethylammonium (B1211777) fluoride (TMAF). rsc.orgnih.govorganic-chemistry.org This method has been shown to be effective for a broad range of electronically diverse phenols. rsc.orgnih.govorganic-chemistry.org

The table below compares some common fluorination reagents for phenols.

| Reagent Type | Example Reagent | Reaction Type | Key Features | Reference |

| Electrophilic | Selectfluor® | Electrophilic Aromatic Substitution | Can lead to dearomatization; often gives isomeric mixtures. | harvard.edu |

| Nucleophilic (Deoxyfluorination) | PhenoFluor™, PyFluor | Nucleophilic Substitution | Direct conversion of -OH to -F. | nih.govnih.gov |

| Nucleophilic (via intermediate) | SO₂F₂ / CsF or TMAF | Nucleophilic Aromatic Substitution | Two-step, one-pot; good for diverse phenols. | rsc.orgnih.govorganic-chemistry.org |

Halogen-Exchange (HalEx) and Vicarious Nucleophilic Substitution (VNS) for Fluorine Introduction

The Halogen-Exchange (HalEx) reaction , also known as the Finkelstein reaction for aliphatic compounds, can be applied to aromatic systems for the synthesis of fluoroarenes. This method involves the displacement of a halogen atom (typically chlorine or bromine) with a fluoride ion. The reaction is driven by the formation of a less soluble inorganic salt. For aromatic systems, this SNAr reaction is most efficient when the ring is activated by electron-withdrawing groups ortho or para to the leaving group.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of substituents onto electron-deficient aromatic rings. wikipedia.orgnih.gov This reaction involves the nucleophilic substitution of a hydrogen atom. wikipedia.orgnih.gov However, the VNS reaction is typically employed for nitroarenes and certain heteroaromatic compounds. wikipedia.orgnih.gov The mechanism involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination of the leaving group and a proton from the ring. While VNS is a versatile tool for C-C and C-N bond formation on nitroarenes, its direct application for the introduction of a fluorine atom onto a phenolic ring is not a standard or documented method. The typical nucleophiles used in VNS are not sources of fluoride, and the electronic requirements of the substrate (strong electron-withdrawing groups like nitro groups) are not typically met by phenols for this specific transformation.

Pyrrolidine Moiety Introduction

The pyrrolidine ring is a common structural motif in many biologically active compounds. rsc.org Its introduction into a molecule can be achieved through various synthetic routes.

One of the most direct methods for the synthesis of 2-(pyrrolidin-1-ylmethyl)phenols is the Mannich reaction, as detailed in section 2.1.1. In this case, pyrrolidine itself is used as the amine component.

Alternatively, the pyrrolidine moiety can be introduced by the reaction of a pre-functionalized phenol with pyrrolidine or a pyrrolidine-containing reagent. For example, a phenol can be first hydroxymethylated at the ortho position, and this hydroxymethyl group can then be converted to a leaving group (e.g., a halide) followed by nucleophilic substitution with pyrrolidine.

Another approach involves the synthesis of the pyrrolidine ring from acyclic precursors. For instance, a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile can be used to construct the pyrrolidine ring. core.ac.uk However, for the specific case of this compound, the direct aminomethylation of 4-fluorophenol with pyrrolidine and formaldehyde remains the most straightforward and commonly employed strategy.

The synthesis of pyrrolidine-containing drugs often starts from readily available chiral precursors like proline or hydroxyproline, which already contain the pyrrolidine ring. For the synthesis of analogues of this compound, functionalized pyrrolidines could be employed in the Mannich reaction to introduce additional diversity.

Strategies for Incorporating Pyrrolidine Rings into Phenolic Scaffolds

The most direct and widely utilized method for synthesizing this compound is the Mannich reaction. wikipedia.orgbyjus.com This three-component condensation involves an active hydrogen compound (4-fluorophenol), an aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine). academicjournals.org The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the electron-rich phenol ring at the position ortho to the hydroxyl group. wikipedia.orgbyjus.com This process is highly effective as it forms both a carbon-carbon and a carbon-nitrogen bond in a single step. academicjournals.org

Beyond the classic Mannich reaction, several other strategies exist for constructing pyrrolidine-containing phenolic compounds:

Functionalization of Pre-formed Pyrrolidine Rings : This approach uses readily available pyrrolidine derivatives, such as L-proline or 4-hydroxyproline, as starting materials. mdpi.com These chiral building blocks can be chemically modified and coupled to a phenolic moiety. nih.gov

Ring Construction from Acyclic Precursors : This strategy involves the cyclization of acyclic compounds to form the pyrrolidine skeleton. mdpi.comnih.gov For instance, an appropriately substituted phenolic derivative containing an amino alcohol or a similar precursor can undergo intramolecular cyclization to yield the desired pyrrolidine ring. organic-chemistry.org

1,3-Dipolar Cycloaddition : A powerful method for creating five-membered heterocycles, this reaction can be employed between an azomethine ylide (a nitrogen-based 1,3-dipole) and a suitable dipolarophile to construct the pyrrolidine ring with controlled regio- and stereoselectivity. nih.gov

Catalytic Cascade Reactions : Advanced methods involving metal catalysts, such as platinum or iridium, can facilitate cascade reactions. organic-chemistry.orgnih.gov These processes can involve the cycloisomerization of an alkynamine derivative followed by a nucleophilic addition to form complex pyrrolidine structures. nih.gov

| Strategy | Description | Key Reactants/Features | Reference |

|---|---|---|---|

| Mannich Reaction | Three-component condensation for direct aminomethylation of phenols. | Phenol, Formaldehyde, Secondary Amine (e.g., Pyrrolidine) | wikipedia.org, academicjournals.org |

| Functionalization of Pre-formed Rings | Modification of existing pyrrolidine scaffolds like L-proline. | L-proline, 4-hydroxyproline | mdpi.com, nih.gov |

| Cyclization of Acyclic Precursors | Intramolecular ring formation from a linear molecule. | Amino alcohols, Enynyl amines | mdpi.com, organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Cycloaddition to form the five-membered ring. | Azomethine ylides, Alkenes | nih.gov |

Stereoselective Synthetic Pathways to Pyrrolidine-Containing Phenols

While this compound itself is achiral, the synthesis of chiral analogues is of great interest in medicinal chemistry due to the stereospecific interactions of enantiomers with biological targets. nih.govnih.gov Achieving stereoselectivity in the synthesis of pyrrolidine-containing phenols is a key challenge addressed by several advanced methodologies.

Stereoselective synthesis methods can be broadly classified into two groups based on the origin of the pyrrolidine ring. mdpi.comnih.gov The first group utilizes a pre-existing, optically pure pyrrolidine ring, often derived from natural sources like L-proline. mdpi.com This chiral building block is then functionalized without disturbing its stereocenter.

The second group involves the stereoselective cyclization of acyclic starting materials to create optically pure pyrrolidine derivatives. mdpi.comnih.gov Key stereoselective pathways include:

Asymmetric Mannich Reactions : By using a chiral catalyst, such as a proline-derived organocatalyst, the Mannich reaction can be guided to produce a specific stereoisomer with high enantioselectivity. wikipedia.orgmdpi.com These catalysts create a chiral environment that favors one reaction pathway over the other.

Catalytic Asymmetric Cycloadditions : The 1,3-dipolar cycloaddition reaction can be rendered highly stereoselective through the use of chiral catalysts, which control the facial selectivity of the approach of the dipole and dipolarophile. nih.gov

Relay Catalysis : A novel approach uses a binary catalytic system, for example, a combination of a platinum catalyst and a Brønsted acid. nih.gov This system can facilitate a cascade process, such as the cycloisomerization of an N-Boc-protected alkynamine, followed by a nucleophilic addition, to generate complex pyrrolidine derivatives. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes. youtube.com This involves improving reaction efficiency, minimizing waste, and using less hazardous materials. skpharmteco.com

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. youtube.comresearchgate.net The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste. researchgate.net

The Mannich reaction is an excellent example of a highly atom-economical synthesis. researchgate.netorganic-chemistry.org In the formation of this compound from 4-fluorophenol, formaldehyde, and pyrrolidine, the only byproduct is a single molecule of water. This condensation reaction maximizes the incorporation of reactant atoms into the final structure, thus minimizing waste generation. byjus.comresearchgate.net In contrast, multi-step synthetic routes that rely on protecting groups or require stoichiometric reagents often have lower atom economies and generate significantly more waste.

Solvent-Free or Environmentally Benign Solvent Systems

A significant portion of the environmental impact of chemical synthesis comes from the use of volatile and often toxic organic solvents. skpharmteco.comresearchgate.net Green chemistry encourages making the use of such auxiliary substances unnecessary or replacing them with innocuous alternatives. skpharmteco.com

For the synthesis of Mannich bases like this compound, several greener solvent strategies have been developed:

Solvent-Free Synthesis : Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a substance to facilitate the reaction. rsc.org This method has been successfully applied to aldol (B89426) and Michael addition reactions, which are related to the Mannich reaction, achieving quantitative yields without any solvent. rsc.org

Aqueous Media : Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and availability. thecalculatedchemist.com Many organic reactions, including those for forming C-C bonds, have been successfully performed in water. researchgate.net

Benign Organic Solvents : When an organic solvent is necessary, environmentally benign options are preferred. thecalculatedchemist.com Ethanol and isopropanol (B130326) are biodegradable, have low toxicity, and are considered safer alternatives to more hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF). thecalculatedchemist.comnih.gov Methanol has also been shown to be an efficient solvent for extracting phenolic compounds. nih.gov Deep eutectic solvents (DESs) are another emerging class of green solvents, noted for their low cost, biodegradability, and high efficiency in solubilizing polyphenols. nih.gov

| Solvent Type | Examples | Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Grinding/Solid-state reaction | Eliminates solvent waste, high yields. | rsc.org |

| Aqueous | Water (H₂O) | Non-toxic, non-flammable, abundant, safe. | thecalculatedchemist.com, researchgate.net |

| Benign Organic | Ethanol, Isopropanol | Biodegradable, low toxicity, versatile. | thecalculatedchemist.com |

| Emerging Green Solvents | Deep Eutectic Solvents (DESs) | Low cost, biodegradable, tunable properties. | nih.gov |

Catalytic Approaches and Biocatalysis for Sustainable Synthesis

Catalytic reagents are superior to stoichiometric reagents as they can carry out a reaction multiple times, reducing waste and often allowing for milder reaction conditions. youtube.com The development of catalytic approaches is central to sustainable synthesis.

For the synthesis of pyrrolidine-containing phenols, various catalytic systems are employed:

Metal Catalysis : Inexpensive and less toxic metals like zinc can be used to catalyze Mannich reactions, offering an atom-economic and sustainable pathway. researchgate.net More specialized catalysts, such as those based on iridium, rhodium, or cobalt, can enable novel and highly efficient routes to pyrrolidines through processes like borrowing hydrogen annulation or the activation of C-H bonds. organic-chemistry.org

Organocatalysis : Small organic molecules, particularly those derived from natural amino acids like proline, can act as highly effective and stereoselective catalysts for Mannich and related reactions. mdpi.com This avoids the use of potentially toxic or expensive metals.

Biocatalysis : The use of enzymes as catalysts represents a pinnacle of green chemistry. Enzymes operate under mild conditions (physiological temperature and pH in water) and exhibit extremely high selectivity. acs.org While specific biocatalysts for the direct synthesis of this compound are not widely reported, the principles are well-established. For example, enzymatic pathways involving radical-mediated mechanisms are known to form pyrrolidine rings in the biosynthesis of natural products like kainic acid. acs.org Such natural processes provide a blueprint for developing future biocatalytic syntheses.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, are employed for a thorough structural analysis.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.

In the ¹H NMR spectrum of this compound, the aromatic protons present a complex splitting pattern due to both homo- and heteronuclear coupling with the adjacent fluorine atom. The proton ortho to the hydroxyl group is expected to appear as a doublet of doublets, influenced by its neighboring aromatic proton and the through-space coupling to the fluorine. The other two aromatic protons will also exhibit splitting based on their positions relative to each other and the fluorine atom.

The methylene (B1212753) bridge (CH₂) protons, situated between the phenyl ring and the pyrrolidine (B122466) ring, are anticipated to resonate as a singlet, as they lack adjacent protons. The protons of the pyrrolidine ring will likely show two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen atom and those further away. The phenolic hydroxyl (OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~6.7 - 6.9 | m | 1H | Ar-H |

| ~3.7 | s | 2H | Ar-CH₂-N |

| ~2.6 | m | 4H | N-(CH₂)₂ |

| ~1.8 | m | 4H | -(CH₂)₂- |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

For this compound, the ¹³C NMR spectrum is expected to show a total of 9 distinct signals, corresponding to the different carbon environments in the molecule. The carbon atom bonded to the fluorine atom will exhibit a large C-F coupling constant, appearing as a doublet. The carbon attached to the hydroxyl group will be shifted downfield due to the oxygen's electronegativity. The aromatic carbons will resonate in the typical range of 115-160 ppm. The methylene bridge carbon and the two sets of carbons in the pyrrolidine ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~157 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~152 | C-OH |

| ~125 | Ar-C |

| ~118 (d, ²JCF ≈ 23 Hz) | Ar-C |

| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C |

| ~115 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~58 | Ar-CH₂-N |

| ~54 | N-(CH₂)₂ |

| ~24 | -(CH₂)₂- |

Note: Predicted data is based on computational models and may vary from experimental values. 'd' denotes a doublet due to C-F coupling.

Fluorine (¹⁹F) NMR as a Structural Probe

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural elucidation. nih.gov

In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. For similar fluorophenolic compounds, the ¹⁹F chemical shift is typically observed in the range of -110 to -140 ppm relative to a standard such as CFCl₃. nih.gov The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons and between the adjacent methylene groups within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic C-H pairs and the CH₂ groups in the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations from the methylene bridge protons to the aromatic carbons and the pyrrolidine carbons, thus confirming the connectivity of these three structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide insights into the three-dimensional structure and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the methylene bridge protons and the protons on the pyrrolidine ring, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound, the molecular formula is C₁₁H₁₄FNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 3: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 195.105942 |

Note: The calculated exact mass is a theoretical value.

An HRMS experiment for this compound would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 196.1137, confirming its elemental composition and providing strong evidence for its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Chromatographic techniques coupled with mass spectrometry are indispensable for the assessment of purity and the definitive identification of chemical compounds. For this compound, both GC-MS and LC-MS serve as powerful analytical tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of thermally stable and volatile compounds. While the phenolic hydroxyl group may necessitate derivatization to enhance volatility and thermal stability, GC-MS can provide excellent separation of the target compound from any potential impurities. The mass spectrometer then fragments the eluted compound, yielding a characteristic mass spectrum that serves as a molecular fingerprint, allowing for its unequivocal identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for a broad range of compounds, including those that are non-volatile or thermally labile, such as this compound. bldpharm.com LC-MS systems, particularly those utilizing high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), offer high-resolution separation. lcms.czsciex.com The subsequent detection by a mass spectrometer provides the molecular weight of the compound and, through fragmentation, structural information that confirms its identity and assesses its purity. Commercial suppliers of this compound often provide LC-MS data to certify the purity of their products. bldpharm.com

Table 1: Typical Parameters for LC-MS Analysis of this compound

| Parameter | Value |

|---|---|

| Chromatography System | UHPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range (m/z) | 50 - 500 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a molecule. arxiv.org In an MS/MS experiment, the protonated molecule (precursor ion) of this compound, with a molecular weight of 195.24 g/mol , would be selected and subjected to collision-induced dissociation (CID). bldpharm.comwvu.edu This process breaks the molecule into smaller, characteristic fragment ions (product ions).

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 196.1 [M+H]⁺ | 125.1 | C₄H₇N | Loss of the pyrrolidine ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. nist.gov The resulting spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The broad O-H stretching vibration of the phenolic group is expected in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring would be observed between 2850-2960 cm⁻¹. The C-N stretching of the tertiary amine is expected in the 1000-1250 cm⁻¹ region. The C-F stretching vibration will produce a strong absorption band in the fingerprint region, typically between 1000-1400 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Pyrrolidine) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N (Tertiary Amine) | Stretching | 1000-1250 |

Electronic Transitions and Chromophore Characterization by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. d-nb.info The chromophores in this compound, primarily the substituted benzene (B151609) ring, will absorb UV light at specific wavelengths, corresponding to the promotion of electrons from the ground state to higher energy orbitals (e.g., π → π* transitions).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima characteristic of a substituted phenol (B47542). The phenol chromophore itself exhibits absorption bands around 210 nm and 270 nm. nist.gov The substitution pattern on the benzene ring will influence the exact position and intensity of these bands. Ionization of the phenolic hydroxyl group in a basic solution would lead to a bathochromic (red) shift of the absorption maxima, a phenomenon that can be used to confirm the presence of this functional group. d-nb.info

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Electronic Transition | Expected Wavelength (λ_max) | Chromophore |

|---|---|---|

| π → π* | ~210 nm | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a crystal structure for this compound is not publicly available, a study on the closely related compound, 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol, illustrates the utility of this technique. researchgate.net The analysis of this analog revealed its orthorhombic crystal system and the presence of intramolecular hydrogen bonding. researchgate.net A similar analysis of this compound would be expected to reveal an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyrrolidine ring, which would significantly influence the molecule's conformation. The analysis would also precisely define the geometry of the pyrrolidine ring and the relative orientation of the substituents on the benzene ring.

Table 5: Illustrative Crystallographic Data for a Related Fluoro-Phenol Compound Data for 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.876(5) |

| b (Å) | 13.456(5) |

| c (Å) | 17.654(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2345.8(17) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol, DFT calculations can elucidate its optimized geometry, electronic properties, and predict its spectroscopic signatures. Such computational studies are often performed to complement and guide experimental work. For instance, DFT has been successfully applied to analyze the structural and spectral properties of similar alkylaminophenol compounds nsc.ru.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a rotatable pyrrolidine (B122466) ring and a bond connecting it to the phenol (B47542) group, multiple low-energy conformations may exist.

A systematic conformational search would typically be performed, followed by geometry optimization of the resulting conformers using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-Cα-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.52 |

| 3 | -60° | 2.15 |

Note: This table is illustrative and based on typical energy differences found in similar substituted phenols. The dihedral angle represents the rotation around the bond connecting the pyrrolidinyl methyl group to the phenol ring.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity libretexts.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom of the pyrrolidine moiety. The LUMO, on the other hand, would likely be distributed over the aromatic ring. The fluorine atom, being highly electronegative, would influence the energy levels of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Phenolic Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: These values are representative and taken from studies on similar aromatic compounds. The actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions researchgate.netyoutube.com. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen and the fluorine atom due to their high electronegativity. The nitrogen atom of the pyrrolidine ring would also exhibit a negative potential. The hydrogen of the hydroxyl group would be a site of positive potential. These maps are useful for understanding how the molecule might interact with biological targets or other reagents researchgate.net.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.net. The predicted chemical shifts can be correlated with experimental values to aid in the assignment of signals.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). A comparison with experimental Fourier-transform infrared (FTIR) spectra can help in identifying characteristic functional groups. It's a known phenomenon that DFT methods often overestimate vibrational frequencies, so scaling factors are sometimes applied researchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) nih.gov. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

Table 3: Predicted and Experimental Spectroscopic Data for a Related Alkylaminophenol

| Technique | Calculated | Experimental |

|---|---|---|

| ¹³C NMR (ppm) - C-OH | 155.2 | 154.8 |

| IR (cm⁻¹) - O-H stretch | 3450 | 3425 |

| UV-Vis λmax (nm) | 280 | 282 |

Note: This table is based on data from a study on a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, to illustrate the typical agreement between calculated and experimental values nsc.ru.

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing information about its conformational flexibility and stability in a given environment (e.g., in solution).

MD simulations of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and solving Newton's equations of motion for all atoms over a period of time. This simulation would reveal how the molecule moves and changes its conformation.

The analysis of the MD trajectory can provide information on:

The stability of different conformers over time.

The flexibility of the pyrrolidine ring and the side chain.

The dynamics of the intramolecular hydrogen bond between the hydroxyl group and the pyrrolidine nitrogen.

The interaction of the molecule with solvent molecules.

The conformational flexibility of the pyrrolidine ring is a known factor in the biological activity of related molecules researchgate.netresearchgate.net. MD simulations would allow for a detailed characterization of the accessible conformational states and the energy barriers between them, offering a more dynamic picture of the molecule's behavior than static DFT calculations alone.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on molecular properties. These studies can predict how the polarity of the solvent might alter the electronic structure, and consequently the reactivity and spectral properties of this compound.

For a phenolic compound like this, solvents can influence the intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the pyrrolidine ring. The strength of this bond can be modulated by the hydrogen-bonding capabilities of the solvent. In polar protic solvents, for instance, intermolecular hydrogen bonds with the solvent molecules may compete with the intramolecular hydrogen bond, leading to conformational changes.

A theoretical investigation would typically calculate various molecular properties in a vacuum and in a range of solvents with varying dielectric constants. Key parameters that are expected to be affected by the solvent include the dipole moment, molecular polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity is generally expected to lead to an increase in the dipole moment and polarizability of the molecule.

The effect of solvents on the electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). A shift in the maximum absorption wavelength (λmax) is often observed with changing solvent polarity. A bathochromic (red) shift indicates a stabilization of the excited state relative to the ground state, while a hypsochromic (blue) shift suggests the ground state is more stabilized.

Illustrative Data on Solvent Effects

The following table illustrates the kind of data that would be generated from a computational study on the solvent effects on this compound. Please note that this data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | λmax (nm) |

| Gas Phase | 1.0 | 3.5 | 280 |

| Dioxane | 2.2 | 4.1 | 285 |

| Dichloromethane (B109758) | 8.9 | 5.2 | 290 |

| Ethanol (B145695) | 24.6 | 6.8 | 295 |

| Water | 78.4 | 8.5 | 300 |

Quantum Chemical Descriptors and QSAR Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for obtaining a wide range of molecular descriptors that can quantify the electronic and structural properties of a molecule. These descriptors are crucial for understanding reactivity and for building Quantitative Structure-Activity Relationship (QSAR) models. For this compound, these descriptors would be calculated from its optimized molecular geometry.

Commonly derived quantum chemical descriptors include:

Electronic Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. EHOMO is related to the electron-donating ability of a molecule, while ELUMO is associated with its electron-accepting ability.

Global Reactivity Descriptors: From EHOMO and ELUMO, several global reactivity descriptors can be calculated:

Energy Gap (ΔE): Calculated as ELUMO - EHOMO, it is an indicator of molecular stability. A larger energy gap implies higher stability and lower reactivity.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be estimated as -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution around a molecule, which is useful for identifying regions susceptible to electrophilic and nucleophilic attack.

Table of Theoretical Molecular Descriptors

This table provides a hypothetical list of quantum chemical descriptors that could be calculated for this compound.

| Descriptor | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Related to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Related to electron-accepting ability |

| Energy Gap | ΔE | 4.6 eV | Indicator of chemical reactivity |

| Electronegativity | χ | 3.5 eV | Measure of electron-attracting power |

| Chemical Hardness | η | 2.3 eV | Resistance to charge transfer |

| Chemical Softness | S | 0.43 eV⁻¹ | Reciprocal of hardness |

| Dipole Moment | μ | 3.5 Debye | Indicator of overall polarity |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In a QSAR study involving this compound and its analogues, the theoretically derived molecular descriptors would be used as independent variables to predict a specific biological activity (dependent variable).

The process would involve:

Data Set: A series of structurally related compounds with known biological activities would be selected.

Descriptor Calculation: For each compound in the series, a set of theoretical molecular descriptors (like those mentioned in 4.3.1) would be calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

A hypothetical QSAR equation might look like this:

Biological Activity = c0 + c1(EHOMO) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. QSAR studies on pyrrolidin-2-one derivatives have shown that descriptors related to molecular shape and electronic properties can be crucial for their activity. nih.gov

Structure Activity Relationship Sar Studies of 4 Fluoro 2 Pyrrolidin 1 Ylmethyl Phenol Analogues

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical and pharmacological properties. tandfonline.comresearchgate.net Its small size and high electronegativity can influence metabolic stability, binding affinity, and bioavailability. tandfonline.comresearchgate.net

Positional Effects of Fluorine on Phenolic Moiety

The position of the fluorine atom on the phenolic ring is a critical determinant of a molecule's biological activity. The electronic properties and interaction with target receptors can change significantly depending on whether the fluorine is in the ortho, meta, or para position relative to the hydroxyl group.

In the case of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol, the fluorine is located at the C-4 position, para to the hydroxyl group and ortho to the aminomethyl side chain. This specific placement can influence the acidity of the phenolic proton and the conformation of the side chain. Studies on other phenolic compounds have demonstrated the significance of fluorine's position. For instance, in a series of fluorinated amodiaquine (B18356) analogues developed as antimalarial agents, the position of fluorine on the phenolic ring had a significant impact on both the drug's resistance to metabolic oxidation and its activity. nih.gov Analogues with fluorine at the 2',6'-positions or a replacement of the 4'-hydroxyl with fluorine showed higher oxidation potentials, indicating greater resistance to forming toxic metabolites. nih.gov

Conversely, in studies of classical cannabinoid analogues, substitution of a fluorine atom for the phenolic hydroxyl group at the C-1 position was found to be detrimental to CB1 receptor binding affinity. nih.gov This highlights that the effect of fluorine substitution is highly context-dependent and related to the specific interactions within the target binding site. For this compound analogues, moving the fluorine to the C-5 or C-6 position would likely alter the electronic distribution and hydrogen bonding capacity of the phenol (B47542), thereby affecting its interaction with biological targets.

Table 1: Positional Effects of Fluorine on the Biological Activity of Amodiaquine Analogues

| Compound | Fluorine Position(s) | Relative Resistance to Bioactivation | Antimalarial Activity (vs. K1 strain) |

|---|---|---|---|

| Amodiaquine | None | Base | Active |

| 2',6'-Difluoroamodiaquine | 2', 6' | Increased | Similar to Amodiaquine |

| 4'-Dehydroxy-4'-fluoroamodiaquine | 4' (replaces OH) | Increased | Similar to Amodiaquine |

| 2',5',6'-Trifluoroamodiaquine | 2', 5', 6' | - | Reduced Activity |

Electronic and Steric Influence of Fluorine Atom

The fluorine atom exerts a powerful influence on a molecule's properties through both electronic and steric effects.

Electronic Influence : As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect. tandfonline.com When placed on the phenol ring, it can lower the pKa of the hydroxyl group, making it a stronger acid. nih.gov This increased acidity can enhance interactions with biological targets. The C-F bond is also highly polarized, which can lead to favorable dipole-dipole or hydrogen bond interactions with a receptor, potentially increasing binding affinity. tandfonline.com Furthermore, the electron-withdrawing nature of fluorine can shield the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.gov

Steric Influence : With a van der Waals radius of 1.47 Å, the fluorine atom is only slightly larger than a hydrogen atom (1.20 Å). tandfonline.com This means that replacing a hydrogen atom with fluorine generally causes minimal steric perturbation, allowing the modified molecule to fit into the same receptor binding pocket as its non-fluorinated counterpart. tandfonline.com This "hydrogen mimic" characteristic is a key reason for its widespread use in drug design. tandfonline.com

Role of the Pyrrolidin-1-ylmethyl Moiety

Conformational Preferences and Pharmacophoric Importance

The pyrrolidine (B122466) ring is a five-membered, non-planar, saturated heterocycle. nih.govresearchgate.net Its non-planar nature, often described as "pseudorotation," allows it to adopt various conformations (envelope and twisted forms), which can be critical for optimal binding to a biological target. researchgate.net The pyrrolidin-1-ylmethyl moiety positions a basic nitrogen atom at a specific distance and orientation relative to the phenolic ring. This spatial arrangement is a key feature of the pharmacophore—the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. youtube.com

Replacement with Other Cyclic or Acyclic Amine Moieties

Replacing the pyrrolidine ring with other cyclic or acyclic amines is a common strategy to probe the SAR of the aminomethyl portion of the molecule. These modifications can alter basicity, lipophilicity, and conformational flexibility, leading to changes in potency, selectivity, and pharmacokinetic properties.

Replacement with other cyclic amines : Substituting pyrrolidine with other cyclic amines like piperidine (B6355638) or azetidine (B1206935) alters the ring size and the position of the nitrogen atom. For example, expanding the ring to a six-membered piperidine increases the distance of the nitrogen from the phenolic ring and changes the bond angles and conformational flexibility. In some drug discovery programs, switching between pyrrolidine and piperidine has led to significant changes in biological activity. mdpi.com For instance, in the development of certain kinase inhibitors, only modest changes in activity were observed when swapping a piperidine for a pyrrolidine or azetidine. nih.gov

Replacement with acyclic amines : Replacing the pyrrolidine ring with acyclic amines, such as dimethylamino or diethylamino groups, introduces greater conformational flexibility. nih.gov While this flexibility might allow for new binding interactions, it can also come at an entropic cost upon binding, potentially reducing affinity. SAR studies on pyrrolidine amide derivatives showed that conformationally flexible linkers increased inhibitory potency but could reduce selectivity. nih.gov

Table 2: SAR of Amine Moiety Replacement in a Hypothetical Series

| Amine Moiety | Ring Size/Flexibility | Relative Potency (Hypothetical) | Rationale |

|---|---|---|---|

| Pyrrolidine | 5-membered ring, constrained | 1.0 | Optimal fit and orientation of nitrogen |

| Azetidine | 4-membered ring, highly strained | 0.5 | Suboptimal geometry and increased strain |

| Piperidine | 6-membered ring, flexible chair/boat | 0.8 | Altered distance/angle of nitrogen, different conformation |

| Dimethylamino | Acyclic, highly flexible | 0.3 | High conformational flexibility, potential entropic penalty |

Modifications to the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. researchgate.net Its presence and acidity are often critical for binding to a receptor. However, phenolic hydroxyls can also be liabilities, as they are often sites of rapid metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance and poor oral bioavailability. researchgate.netnih.gov

Therefore, modifications to this group are frequently explored:

Etherification/Esterification : Converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) or an ester removes its hydrogen bond donating ability and blocks metabolic conjugation. nih.govorganic-chemistry.org This can improve metabolic stability and oral bioavailability. However, if the hydrogen bond donating capability is essential for receptor binding, this modification will likely lead to a significant loss of activity. researchgate.net Esters can sometimes be designed as prodrugs, which are inactive but are converted back to the active phenolic compound in the body.

Bioisosteric Replacement : Another strategy is to replace the hydroxyl group with a bioisostere—a different functional group with similar physical or chemical properties that can maintain biological activity. researchgate.netnih.gov For example, groups like a hydroxymethyl group or certain small heterocycles can sometimes mimic the hydrogen bonding properties of a phenol while offering improved pharmacokinetic profiles. researchgate.netnih.gov The replacement of a hydroxyl group with a fluorine atom is a common bioisosteric switch, though it fundamentally changes the group's properties, as fluorine can only act as a hydrogen bond acceptor. chemrxiv.org

Linker Region Modifications and Their Implications

The methylene (B1212753) linker between the phenolic ring and the pyrrolidine nitrogen is a critical determinant of the spatial relationship between these two key pharmacophoric elements. Modifications to this linker can significantly impact biological activity.

Altering the length of the alkyl chain can change the distance and flexibility between the aromatic ring and the basic nitrogen. Extending the linker from a single methylene unit to an ethyl or propyl chain may allow the pyrrolidine moiety to access different binding pockets on the target protein. However, excessive chain length can also introduce conformational flexibility that is entropically unfavorable for binding, leading to a decrease in activity.

Introducing branching on the alkyl linker, for example, by adding a methyl group, can introduce a chiral center and restrict the conformation of the side chain. This can lead to stereoselective interactions with the target, where one enantiomer is significantly more active than the other.

A hypothetical SAR for linker modifications is presented in the table below.

| Compound | Linker Modification | Hypothetical Relative Activity (%) | Rationale |

| 1 | -CH2- (Parent) | 100 | Optimal length and flexibility for baseline activity. |

| 10 | -CH2CH2- | 70 | Increased flexibility may not be optimal for binding. |

| 11 | -CH(CH3)- | 80 (as a racemate) | Steric hindrance may be tolerated, but stereoisomers could have different activities. |

| 12 | -(S)-CH(CH3)- | 120 | One enantiomer may have a more favorable binding conformation. |

| 13 | -(R)-CH(CH3)- | 40 | The other enantiomer may have a less favorable binding conformation. |

The introduction of heteroatoms, such as oxygen or nitrogen, into the linker can alter its polarity, hydrogen bonding capacity, and conformational preferences. For instance, replacing the methylene group with an ether linkage (-O-) or an amine linkage (-NH-) would significantly change the physicochemical properties of the side chain.

Incorporating unsaturation, such as a double bond (alkene) or a triple bond (alkyne), would rigidify the linker and change the geometry between the aromatic ring and the pyrrolidine. This can be beneficial if a more rigid conformation is required for optimal binding.

The potential impact of these modifications is illustrated in the hypothetical data table below.

| Compound | Linker Modification | Hypothetical Relative Activity (%) | Rationale |

| 1 | -CH2- (Parent) | 100 | Baseline activity. |

| 14 | -O- (Ether Linker) | 20 | Significant change in electronics and geometry. |

| 15 | -NH- (Amine Linker) | 35 | Adds a hydrogen bond donor and alters basicity. |

| 16 | -CH=CH- (trans) | 90 | Rigidified linker may maintain a favorable conformation. |

| 17 | -C≡C- | 75 | Linear and rigid linker, altering the vector of the pyrrolidine. |

Mechanistic Research and Reaction Pathway Investigations

Elucidation of Mannich Reaction Mechanisms in Fluorophenol Systems

The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol proceeds via the Mannich reaction, a three-component condensation involving 4-fluorophenol (B42351), formaldehyde (B43269), and pyrrolidine (B122466). wikipedia.org The generally accepted mechanism, typically conducted under acidic conditions, can be broken down into two primary stages. researchgate.netwikipedia.org

First, an electrophilic iminium ion, sometimes referred to as an Eschenmoser's salt precursor, is formed from the reaction between the secondary amine (pyrrolidine) and formaldehyde. wikipedia.orgcore.ac.uk The presence of an acid catalyst facilitates this step by protonating the formaldehyde carbonyl group, rendering it more susceptible to nucleophilic attack by the amine. This is followed by dehydration to yield the reactive N-methylenepyrrolidin-1-iminium cation. wikipedia.org

The second stage involves the electrophilic aromatic substitution of the 4-fluorophenol. The phenol (B47542) acts as the nucleophilic component, tautomerizing to its more reactive enol form. wikipedia.org The electron-rich aromatic ring then attacks the iminium ion. The directing effects of the substituents on the phenol ring are critical for the reaction's regioselectivity. The powerful ortho, para-directing hydroxyl group ensures that the aminomethyl group is installed almost exclusively at the ortho position, as the para position is blocked by the fluorine atom. core.ac.uk The fluorine atom itself exerts a dual electronic influence: it is electron-withdrawing through induction, which slightly deactivates the ring towards electrophilic attack compared to phenol, but it is also a weak pi-donor through resonance. youtube.com This deactivation makes the reaction potentially slower than with unsubstituted phenol.

The key steps of this reaction are summarized in the table below.

| Step | Reactants | Key Intermediate/Process | Product of Step |

| 1 | Pyrrolidine, Formaldehyde, Acid Catalyst (H⁺) | Nucleophilic addition of amine to protonated aldehyde | Aminol intermediate |

| 2 | Aminol intermediate | Acid-catalyzed dehydration | Pyrrolidinium-1-ylmethanol |

| 3 | Pyrrolidinium-1-ylmethanol | Loss of water | N-methylenepyrrolidin-1-iminium ion (electrophile) |

| 4 | 4-Fluorophenol, Iminium ion | Electrophilic aromatic substitution at the ortho position | Protonated final product |

| 5 | Protonated final product | Deprotonation | This compound |

Intermolecular and Intramolecular Interactions in the Compound

The three-dimensional structure and physical properties of this compound are governed by a variety of non-covalent interactions. These forces dictate the compound's conformation in the solid state and its behavior in solution.

A dominant feature of the compound's structure is the presence of hydrogen bonds. An intramolecular hydrogen bond is expected to form between the acidic proton of the phenolic hydroxyl group and the basic nitrogen atom of the pyrrolidine ring. researchgate.net This interaction creates a stable six-membered pseudo-ring, influencing the planarity of the molecule and the orientation of the pyrrolidinylmethyl substituent relative to the phenol ring. In similar ortho-aminophenol structures, this O-H···N bond is a key stabilizing feature. researchgate.net

Furthermore, in the solid state or in protic solvents, the molecule can participate in intermolecular hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. In some related fluorinated structures, hydrogen bonding networks involving the fluorine atom have also been observed, creating chain-like structures in the crystal lattice. researchgate.net

The fluorinated phenyl ring of the molecule is capable of engaging in aromatic or π-π interactions. These interactions, also known as π-stacking, are non-covalent interactions between aromatic rings. wikipedia.org For fluorinated aromatic systems, these interactions are often parallel-displaced rather than face-to-face, a phenomenon driven by a balance between Pauli repulsion and dispersion forces, rather than solely by electrostatics. chemrxiv.org The electron distribution in the fluorinated ring, influenced by the electronegative fluorine and the electron-donating hydroxyl group, can lead to favorable stacking with other aromatic rings. rsc.orgscirp.org These interactions contribute to the packing of molecules in the crystal lattice. researchgate.net

| Interaction Type | Description | Atoms Involved | Significance |

| Intramolecular H-Bond | A hydrogen bond formed within a single molecule. | Phenolic (O-H) and Pyrrolidine (N) | Stabilizes molecular conformation, creates a pseudo-ring. |

| Intermolecular H-Bond | A hydrogen bond formed between different molecules. | Phenolic (O-H) with O or N of another molecule | Influences crystal packing, solubility, and bulk properties. |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Fluorophenyl ring with an adjacent aromatic ring | Contributes to the stability of the solid-state structure. |

Reaction Kinetics and Thermodynamics

A quantitative understanding of the Mannich reaction for producing this compound requires an analysis of its kinetics and thermodynamics.

While specific experimental values for the activation energy (Ea) of the Mannich reaction of 4-fluorophenol are not widely available in the literature, the key factors influencing it can be described. The rate-determining step is typically the electrophilic attack of the iminium ion on the phenol ring. researchgate.net The transition state for this step involves the formation of a high-energy carbocationic intermediate, known as a sigma complex or Wheland intermediate. rsc.org

Computational methods, such as Density Functional Theory (DFT), are often employed to model this transition state and calculate the activation barrier. rsc.orgresearchgate.net The presence of the electron-withdrawing fluorine atom at the para-position decreases the nucleophilicity of the phenol ring, which is expected to raise the activation energy of this step compared to unsubstituted phenol. ustc.edu.cn Conversely, the strong activating effect of the hydroxyl group lowers the barrier for substitution at the ortho position. DFT studies on similar phenolic Mannich reactions help rationalize product selectivity and the energetic favorability of certain reaction pathways. researchgate.net

| Factor | Influence on Kinetics | Expected Effect on Activation Energy (Ea) |

| Hydroxyl Group (-OH) | Strong activating group, directs ortho | Lowers Ea for ortho-substitution |

| Fluorine Substituent (-F) | Deactivating via induction, weakly activating via resonance | Increases Ea relative to unsubstituted phenol |

| Solvent Polarity | Can stabilize charged intermediates and transition states | May lower Ea |

Catalytic Cycles and Role of Catalysts in Synthesis

Catalysis is fundamental to the efficiency of the Mannich reaction. numberanalytics.comnumberanalytics.com An acid catalyst is most commonly employed to accelerate the formation of the crucial iminium ion electrophile. researchgate.net

The catalytic cycle begins with the protonation of formaldehyde by an acid (e.g., HCl), which activates it towards nucleophilic attack by pyrrolidine. The resulting aminol intermediate is then protonated again, facilitating the elimination of a water molecule to generate the N-methylenepyrrolidin-1-iminium ion. wikipedia.orgresearchgate.net After the iminium ion reacts with the 4-fluorophenol, a proton is released from the aromatic ring intermediate, regenerating the acid catalyst and allowing it to participate in a new cycle. researchgate.net While Brønsted acids are common, Lewis acids and various organocatalysts have also been shown to be effective for Mannich-type reactions involving phenols, sometimes offering improved selectivity. acs.orglibretexts.orgrsc.org

Derivatives and Advanced Functionalization of 4 Fluoro 2 Pyrrolidin 1 Ylmethyl Phenol

Synthesis of Novel Analogs via Chemical Modifications

The generation of new analogs of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol is primarily achieved through targeted chemical synthesis, allowing for precise control over the final molecular architecture.

The phenolic ring is a prime site for modification via electrophilic aromatic substitution. The existing hydroxyl (-OH) and alkylamino (-CH2-pyrrolidine) groups are activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating but also ortho-, para-directing. ncert.nic.in This interplay of electronic effects governs the regioselectivity of subsequent substitutions.

Nitration: Introduction of a nitro (-NO2) group can be achieved using nitrating agents. Given the directing effects of the substituents, nitration is likely to occur at the positions ortho or para to the powerful hydroxyl group. Subsequent reduction of the nitro group would yield an amino (-NH2) substituted analog, which can serve as a handle for further functionalization, such as acylation or diazotization.

Halogenation: Further halogenation (e.g., chlorination or bromination) can introduce additional halogen atoms onto the ring, which can influence the compound's lipophilicity and electronic properties.

Alkylation and Acylation: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups, further modifying the steric and electronic environment of the phenolic ring.

| Modification Type | Reagents/Conditions | Potential Product Structure | Rationale for Modification |

| Nitration & Reduction | 1. HNO₃/H₂SO₄2. H₂/Pd/C or SnCl₂/HCl | 4-Fluoro-5-amino-2-(pyrrolidin-1-ylmethyl)phenol | Introduce an amino group for further derivatization. |

| Bromination | Br₂ in a suitable solvent | 4-Fluoro-5-bromo-2-(pyrrolidin-1-ylmethyl)phenol | Modulate lipophilicity and electronic properties. |

| Formylation | Reimer-Tiemann or Duff reaction | 4-Fluoro-2-hydroxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | Introduce a reactive aldehyde group for further condensation reactions. |

The pyrrolidine (B122466) ring offers significant scope for structural variation, which can profoundly impact the molecule's three-dimensional shape and biological activity. nih.gov These modifications are typically introduced by using a substituted pyrrolidine in the initial Mannich reaction or by starting from functionalized proline derivatives. mdpi.comnih.gov

Hydroxylation: Starting the synthesis with a hydroxylated proline derivative, such as 4-hydroxy-L-proline, can yield analogs with hydroxyl groups on the pyrrolidine ring. nih.gov This increases polarity and provides new points for hydrogen bonding or further conjugation.

Fluorination: The use of fluorinated proline precursors can introduce fluorine atoms onto the pyrrolidine ring, which can alter metabolic stability and binding interactions.

Alkylation/Arylation: Palladium-catalyzed C-H functionalization methods have been developed to introduce aryl groups at the C-3 position of proline derivatives, which can then be used to synthesize highly functionalized analogs. acs.org

Ring Expansion/Contraction: While more synthetically challenging, using alternative cyclic amines like piperidine (B6355638) or azetidine (B1206935) in the initial synthesis would lead to analogs with different ring sizes, altering the steric bulk and basicity of the nitrogen atom.

| Modification Approach | Precursor Example | Potential Analog Structure | Key Impact |

| Hydroxylation | (4R)-4-Hydroxypyrrolidine | (R)-4-Fluoro-2-((4-hydroxypyrrolidin-1-yl)methyl)phenol | Increased polarity, potential for new hydrogen bonds. |